(E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-16-27-19(15-34-16)14-33-21-8-6-5-7-17(21)9-10-24(29)28-20(13-26)18-11-22(30-2)25(32-4)23(12-18)31-3/h5-12,15,20H,14H2,1-4H3,(H,28,29)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAMAKHQWPEKFD-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=CC=C2C=CC(=O)NC(C#N)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)COC2=CC=CC=C2/C=C/C(=O)NC(C#N)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enamide is a synthetic compound with a complex structure that includes a cyano group and multiple aromatic moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes.
Chemical Structure
The compound's IUPAC name reflects its intricate structure, which can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit the activity of certain kinases and transcription factors, influencing cellular signaling pathways. The presence of the cyano group and the trimethoxyphenyl moiety enhances its binding affinity and specificity for these targets.
Anti-inflammatory Properties
Studies have shown that derivatives of thiazole compounds exhibit significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For example, thiazole derivatives have been identified as potent inhibitors of COX-1 and COX-2, with some compounds achieving over 90% inhibition at low concentrations . Given the structural similarities between these derivatives and this compound, it is plausible that this compound may exhibit similar anti-inflammatory effects.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of compounds with similar structures. A study demonstrated that compounds containing thiazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique structure of this compound may enhance its efficacy against specific cancer types.
Study 1: Inhibition of COX Enzymes
A comparative study on thiazole derivatives indicated that certain modifications led to enhanced selectivity for COX-2 over COX-1. The compound this compound was tested alongside known inhibitors. Preliminary results suggested a favorable inhibition profile similar to that of selective COX-2 inhibitors like celecoxib .
Study 2: Anticancer Screening
In a drug library screening for anticancer activity using multicellular spheroids, several compounds were identified with promising results. The structural characteristics of this compound positioned it as a candidate for further investigation in cancer models .
Comparative Analysis
To better understand the biological activity of this compound in relation to other compounds with similar structures, the following table summarizes key findings:
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the thiazole moiety has been linked to enhanced biological activity against various cancer cell lines. For instance, derivatives of thiazole have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .
-
Antimicrobial Properties :
- The compound's structural features suggest potential antimicrobial activity. Research into related compounds has demonstrated that cyano-containing derivatives can inhibit bacterial growth and possess antifungal properties. This is particularly relevant in the context of increasing antibiotic resistance .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
In a study exploring the cytotoxic effects of structurally related compounds on HeLa cells (human cervical cancer), it was found that specific modifications to the phenyl rings significantly enhanced their IC50 values compared to parent compounds. This suggests that similar modifications could improve the efficacy of (E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enamide against cancer cells .
Case Study 2: Antimicrobial Testing
Research conducted on related cyano-containing compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The structure's ability to penetrate bacterial cell walls may contribute to its antimicrobial efficacy .
Data Table: Summary of Applications
Q & A
Q. What are the key synthetic strategies for preparing (E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enamide?
- Methodological Answer : The synthesis involves multi-step reactions:
- Substitution : React 3,4,5-trimethoxybenzaldehyde with cyanoacetamide under Knoevenagel condensation conditions (piperidine/acetic acid in toluene) to form the cyano-methyl intermediate .
- Thiazole Functionalization : Introduce the 2-methyl-1,3-thiazol-4-ylmethoxy group via nucleophilic substitution using 2-methylthiazole-4-methanol under alkaline conditions .
- Enamide Formation : Couple the intermediates via a condensation reaction using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC (>95%) .
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the E-configuration of the enamide bond, methoxy group integration (3,4,5-trimethoxyphenyl), and thiazole proton shifts .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to validate the molecular ion peak ([M+H]) and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .
Advanced Research Questions
Q. How do substituents (e.g., 3,4,5-trimethoxyphenyl vs. 4-methoxyphenyl) influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Compare analogs with varying methoxy substitutions in enzyme inhibition assays (e.g., tubulin polymerization for anticancer activity). The 3,4,5-trimethoxy group enhances π-stacking with hydrophobic enzyme pockets, as seen in similar compounds .
- Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., β-tubulin) and correlate with IC values from cytotoxicity assays .
Q. What experimental approaches resolve contradictions in reported biological activities?
- Methodological Answer :
- Dose-Response Validation : Replicate conflicting studies using standardized protocols (e.g., MTT assays for cytotoxicity, ≥3 biological replicates) to rule out batch variability .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions that may explain divergent results .
- Metabolite Analysis : LC-MS/MS to detect degradation products or active metabolites in cell culture media that may alter observed activity .
Q. How can reaction yields be optimized for the Knoevenagel condensation step?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) to enhance reaction efficiency. Evidence shows piperidine/acetic acid achieves >85% yield in similar systems .
- Solvent Optimization : Replace toluene with microwave-assisted reactions in DMF to reduce time (2 hours vs. 6 hours) .
- In Situ Monitoring : Use FT-IR to track carbonyl peak disappearance and optimize reaction termination .
Data-Driven Challenges
Q. What stability issues arise during storage, and how are they mitigated?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the enamide bond (pH-dependent; t <24 hours in aqueous buffer at pH 7.4). Stabilize with lyophilization in mannitol matrix .
- Light Sensitivity : The thiazole moiety undergoes photodegradation. Store in amber vials under N atmosphere at -20°C .
Q. How are computational methods used to predict metabolic pathways?
- Methodological Answer :
- In Silico Tools : Use GLORYx for phase I/II metabolism prediction. Key sites: cyano group hydrolysis (to carboxylic acid) and O-demethylation of methoxy groups .
- CYP450 Inhibition Assays : Microsomal incubations with CYP3A4/CYP2D6 isoforms and LC-MS analysis to validate predictions .
Biological Evaluation
Q. What in vitro models are appropriate for assessing anticancer potential?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
